molecular formula C12H13Br2NO B1528817 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one CAS No. 1341968-84-0

3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one

Cat. No. B1528817
CAS RN: 1341968-84-0
M. Wt: 347.05 g/mol
InChI Key: LQMSWAGYZLICPN-UHFFFAOYSA-N
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Description

“3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one” is a chemical compound with the CAS Number: 1341968-84-0 . It has a molecular weight of 347.05 . The IUPAC name for this compound is 3-bromo-1-(4-methylphenyl)-2-piperidinone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14BrNO/c1-9-4-6-10 (7-5-9)14-8-2-3-11 (13)12 (14)15/h4-7,11H,2-3,8H2,1H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Enantioselective Synthesis and Chiral Resolution

The study on enantioselective synthesis and simulation of enantiomers of related compounds, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, highlights significant applications in chiral resolution and analysis. The research demonstrated the use of Chiralpak IA column for the separation of enantiomers, showcasing the critical role of hydrogen bonding and π–π interactions in chiral resolution, which could be relevant to compounds with similar structures to 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one (Ali et al., 2016).

Antimicrobial Applications

Compounds with structural elements similar to 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one have been explored for their antimicrobial potential. Research involving aminobenzylated Mannich bases derived from 3-bromobenzaldehyde and various amines, including piperidine, demonstrated antimicrobial activity. Such studies indicate potential for antimicrobial applications of related brominated piperidinone compounds (Nimavat et al., 2004).

Catalytic and Synthetic Applications

Catalytic asymmetric bromocyclization of olefinic amides using cyclic selenium catalysts, leading to pyrrolidine and piperidine derivatives with high diastereoselectivity and enantiospecificity, demonstrates the utility of brominated compounds in synthesizing complex organic frameworks. This methodology, potentially applicable to the synthesis of 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one derivatives, highlights the compound's relevance in synthetic organic chemistry (Chen et al., 2013).

Pharmaceutical and Biological Activity

The development of oximino-piperidino-piperidine amides as CCR5 receptor antagonists for treating HIV-1 infection underlines the importance of brominated piperidinones in pharmaceutical research. The study emphasizes the optimization of pharmacological properties through modifications at the phenyl, oxime, and amide groups, providing insights into the structural activity relationships crucial for enhancing biological efficacy (Palani et al., 2002).

Molecular Structure and Conformational Analysis

The determination of molecular structure and conformational preferences for brominated piperidinone derivatives, such as examining the crystal structure and hydrogen bonding patterns, provides foundational knowledge for understanding the compound's chemical behavior and interaction mechanisms. These insights are vital for the development of compounds with desired physical and chemical properties (Balderson et al., 2007).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br2NO/c1-8-7-9(4-5-10(8)13)15-6-2-3-11(14)12(15)16/h4-5,7,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMSWAGYZLICPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC(C2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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